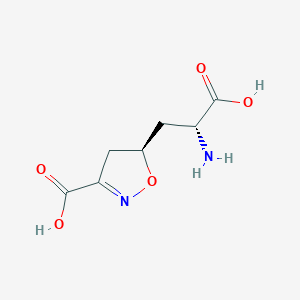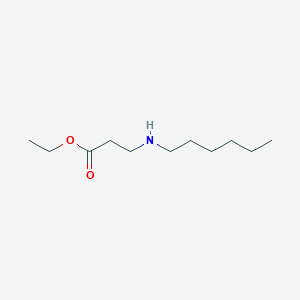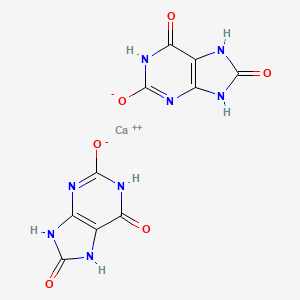
奎那普利苄酯
描述
Quinapril Benzyl Ester is a chemical compound with the molecular formula C32H36N2O5 . Its molecular weight is 528.6 . The chemical name for this compound is Benzyl (S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate .
Synthesis Analysis
The synthesis of Quinapril Benzyl Ester involves obtaining a free base compound by adjusting the pH of a solution of the benzyl ester maleate salt of quinapril between 7.5-8.5 in a mixture of water and an organic solvent . The compound is then subjected to catalytic hydrogenation in an alcoholic solvent in the presence of concentrated hydrochloric acid or hydrogen chloride dissolved in an alcoholic solvent and in the presence of catalytic amounts of Pd/C .Molecular Structure Analysis
The molecular structure of Quinapril Benzyl Ester is complex and involves several intermolecular hydrogen bonds . Single crystal X-ray diffraction analysis reveals a complex hydrogen bonding network between the two entities along with ionic bond .Chemical Reactions Analysis
Esters, like Quinapril Benzyl Ester, typically undergo reactions such as hydrolysis, which is the splitting with water . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Physical and Chemical Properties Analysis
Esters are polar but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学研究应用
合成和化学性质
- 奎那普利盐酸盐由一系列化学反应合成,涉及 N-[(1S)-乙氧羰基-3-苯丙基]-L-丙氨酸和苄基 1,2,3,4-四氢异喹啉-3-羧酸酯,然后脱苄基 (冯伯成,2009 年)。
药理作用
- 奎那普利是一种单乙酯,吸收后水解形成奎那普利拉,一种有效的血管紧张素转换酶 (ACE) 抑制剂。这种转化增强了其作为抗高血压药的功效 (A. N. Wadworth & R. N. Brogden, 2012)。
心血管应用
- 奎那普利对 ACE 的抑制作用已用于治疗高血压和充血性心力衰竭等疾病。研究表明其在降低高血压和改善心脏功能方面有效 (J. Schlaifer 等人,1997 年)。
- 已评估奎那普利对冠状动脉疾病和内皮功能障碍患者冠状血流的影响,结果表明有潜在益处 (J. Schlaifer 等人,1997 年)。
代谢和药代动力学
- 奎那普利的代谢,涉及其转化为活性代谢物奎那普利拉,以及其药代动力学已得到广泛研究。例如,通过各种色谱方法测定其在人血浆和尿液中的含量,可以深入了解其生物利用度和排泄 (J. Ferry 等人,1987 年)。
分子和结构分析
- 奎那普利的分子和晶体结构已经确定,提供了对其结合位置和药效团的见解,这对理解其与血管紧张素转换酶的相互作用及其治疗效果至关重要 (R. J. Hausin & P. W. Codding, 1991)。
对肠道菌群的影响
- 研究发现一种肠道共生菌会影响奎那普利降血压的效果。这项研究强调了肠道菌群和奎那普利之间的相互作用,表明某些细菌物种如何影响药物的功效 (Tao Yang 等人,2022 年)。
临床前药理学
- 奎那普利的临床前研究回顾了其药理学、药代动力学和毒理学,提供了对其在高血压和充血性心力衰竭等疾病中的安全性、有效性和潜在治疗益处的见解 (H. R. Kaplan 等人,1989 年)。
在高血压治疗中的作用
- 通过临床试验评估了奎那普利在原发性高血压治疗中的作用,证明其在降低舒张压和患者耐受性方面有效 (D. Maclean, 1989)。
药物制剂的开发
- 研究集中在开发奎那普利盐酸盐的粘膜粘着微球用于高血压治疗,重点是创新药物递送系统以增强药物吸收和功效 (Manisha Singh 等人,2022 年)。
未来方向
作用机制
Biochemical Pathways
The primary biochemical pathway affected by quinapril benzyl ester is the RAAS. By inhibiting ACE, quinaprilat disrupts this system, leading to a decrease in angiotensin II levels . This results in vasodilation and a reduction in the volume of circulating fluid, which lowers blood pressure .
Pharmacokinetics
Quinapril is rapidly absorbed and de-esterified to quinaprilat, the active metabolite . The pharmacokinetics of quinapril and quinaprilat can be affected by renal and hepatic impairment . In patients with hypertension or congestive heart failure, no increase in adverse events was observed when the dosage was increased from 10 to 40 mg/day .
Action Environment
The action of quinapril can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of quinapril . Additionally, the drug’s efficacy and stability can be affected by factors such as temperature and pH.
生化分析
Biochemical Properties
Quinapril Benzyl Ester plays a significant role in biochemical reactions, particularly in the renin-angiotensin system . It interacts with various enzymes and proteins, most notably the angiotensin-converting enzyme (ACE). The compound is rapidly de-esterified after absorption to form Quinaprilat, the active diacid metabolite . This interaction is crucial in mediating the compound’s effects on blood pressure regulation and cardiovascular function .
Cellular Effects
Quinapril Benzyl Ester exerts several effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As an ACE inhibitor, it reduces the production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure . It also inhibits the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effects .
Molecular Mechanism
The molecular mechanism of action of Quinapril Benzyl Ester involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Upon absorption, it is converted to Quinaprilat, which binds to and inhibits ACE . This prevents the conversion of angiotensin I to angiotensin II, reducing vasoconstriction and aldosterone secretion . The result is lowered blood pressure and decreased workload on the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinapril Benzyl Ester change over time. It is stable under normal conditions . The compound’s effects on cellular function, such as its antihypertensive action, may vary over time due to factors like drug metabolism and elimination .
Dosage Effects in Animal Models
In animal models, the effects of Quinapril Benzyl Ester vary with dosage . Lower doses effectively reduce blood pressure, while higher doses may lead to more pronounced effects . Excessively high doses could potentially lead to adverse effects, such as hypotension .
Metabolic Pathways
Quinapril Benzyl Ester is involved in the renin-angiotensin system metabolic pathway . It interacts with the enzyme ACE and undergoes de-esterification to form the active metabolite, Quinaprilat . This process is crucial for the compound’s antihypertensive effects .
Transport and Distribution
Quinapril Benzyl Ester is absorbed and distributed within cells and tissues after administration
属性
IUPAC Name |
benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3/t23-,28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUEGBLZLHHGC-OIFPXGRLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B3286339.png)
![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3286342.png)
![3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3286349.png)

![Ethyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B3286357.png)

![6-[2-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3286368.png)






